molecular formula C11H6IN3 B14876555 6-(4-Iodophenyl)pyrimidine-4-carbonitrile

6-(4-Iodophenyl)pyrimidine-4-carbonitrile

Cat. No.: B14876555
M. Wt: 307.09 g/mol
InChI Key: ZOTSNTHVTIAFRJ-UHFFFAOYSA-N
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Description

6-(4-Iodophenyl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a 4-iodophenyl group at the 6-position and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Iodophenyl)pyrimidine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the pyrimidine ring and the 4-iodophenyl group . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Iodophenyl)pyrimidine-4-carbonitrile can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring or the phenyl group.

    Coupling Reactions: The cyano group can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boron reagents are frequently employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

6-(4-Iodophenyl)pyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Iodophenyl)pyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include key proteins in cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylpyrimidine-4-carbonitrile
  • 4-Bromophenylpyrimidine-4-carbonitrile
  • 4-Fluorophenylpyrimidine-4-carbonitrile

Uniqueness

6-(4-Iodophenyl)pyrimidine-4-carbonitrile is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Properties

Molecular Formula

C11H6IN3

Molecular Weight

307.09 g/mol

IUPAC Name

6-(4-iodophenyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C11H6IN3/c12-9-3-1-8(2-4-9)11-5-10(6-13)14-7-15-11/h1-5,7H

InChI Key

ZOTSNTHVTIAFRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=NC(=C2)C#N)I

Origin of Product

United States

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